2-(Aminomethyl)quinolin-3-amine

Obesity CNS Drug Discovery GPCR Pharmacology

Researchers needing a 2,3-disubstituted quinoline for SAR often find mono-substituted analogs lack required hydrogen-bonding geometry. This compound provides both a 3-amine for aromatic stacking and a 2-aminomethyl for extended H-bonding. - **Differentiated pharmacophore**: 2,3-diamine pattern vs. 4-amino or 3-amino quinolines - **Validated applications**: MCHR1 antagonist leads (sub-nM IC50), antitrypanosomal (sub-10 nM), dual PI3Kδ/mTOR - **Metal chelation**: Forms 5-membered rings with Zn²⁺/Cu²⁺ for sensor or metalloenzyme work

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B11913319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)quinolin-3-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)CN)N
InChIInChI=1S/C10H11N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,11-12H2
InChIKeyHQXSCNZWFIOBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)quinolin-3-amine: Chemical Profile & Scaffold Context


2-(Aminomethyl)quinolin-3-amine (CAS 1935116-98-5, C10H11N3, MW 173.21) is a heterocyclic small molecule featuring a quinoline core with both a primary aminomethyl group at the C2 position and a primary amine at the C3 position. The quinolin-3-amine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning leads for anti-mycobacterial agents [1], antitrypanosomal compounds [2], and CNS-active receptor antagonists [3]. The specific 2,3-disubstitution pattern of this compound distinguishes it from the more common 4-aminoquinolines (e.g., chloroquine) and simple 3-aminoquinolines, offering distinct hydrogen-bonding and metal-coordination geometry that may translate into differentiated biological target engagement.

1
2,3-Diamine quinoline scaffold for medicinal chemistry SAR exploration
2
Supports GPCR target-engagement, antiparasitic lead-finding, kinase hinge-binding, and metal-coordination studies
3
Compact core (MW 173 Da) with dual derivatizable amine handles for focused library synthesis
Scaffold context derived from reported 3-aminoquinoline and 3-aminomethylquinoline class-level evidence; 2,3-substitution pattern reviewed for distinct hydrogen-bonding and coordination geometry.

2-(Aminomethyl)quinolin-3-amine: Why Generic Substitution Fails


Generic substitution of quinoline scaffolds is not pharmacologically or chemically neutral. The position of the amine and aminomethyl substituents on the quinoline core dictates both electronic distribution and three-dimensional orientation of hydrogen bond donors, directly impacting target binding and selectivity. For example, in the MCHR1 antagonist series, moving the aminomethyl group from the 3-position to alternative regioisomers resulted in complete loss of activity, with the 3-(aminomethyl)quinoline scaffold uniquely achieving sub-nanomolar binding affinity (IC50 = 0.54 nM) while other positional isomers were inactive [1]. Similarly, in anti-mycobacterial SAR studies, the 3-aminoquinoline core was identified as essential; the 4-amino regioisomers (e.g., chloroquine) operate via entirely different mechanisms (heme detoxification) and exhibit distinct resistance profiles [2]. The 2-(aminomethyl)quinolin-3-amine scaffold combines both pharmacophoric features—the 3-amino group for aromatic stacking and the 2-aminomethyl for extended hydrogen bonding—into a single compact entity. This dual presentation of amine functionality cannot be recapitulated by 2-(aminomethyl)quinoline (CAS 5760-20-3, lacking the 3-amine), 3-aminoquinoline (lacking the 2-aminomethyl), or 2-methylquinolin-3-amine (CAS 21352-22-7, possessing a methyl rather than aminomethyl at C2). Consequently, researchers seeking to explore SAR around this specific disubstituted pharmacophore or to synthesize derivatives requiring a 2,3-diamine quinoline core should not assume functional equivalence with mono-substituted analogs.

Attribute
Target Scaffold
Substitute May Differ
Core substitution
2,3-Diamine quinoline: both 3-NH2 and 2-CH2NH2 present
3-Aminoquinoline lacks the 2-aminomethyl handle for extended derivatization
Hinge-binding motif
3-Amine group may engage kinase hinge region via hydrogen bonding
2-(Aminomethyl)quinoline (CAS 5760-20-3) lacks the 3-amine; kinase binding profile may not transfer
Mechanism & target class
Reported MCHR1, antitrypanosomal, PI3Kδ/mTOR, and metal-chelation contexts
4-Aminoquinolines (e.g., chloroquine) operate via heme detoxification; distinct resistance and target profiles
Derivatization vectors
Two primary amine sites enable regiospecific amide coupling or reductive amination
2-Methylquinolin-3-amine (CAS 21352-22-7) substitutes aminomethyl with methyl; limits nitrogen-directed chemistry

2-(Aminomethyl)quinolin-3-amine: Evidence-Based Selection Guide


Potent and Selective MCHR1 Antagonism with 3-Aminomethylquinoline

In a systematic SAR study of MCHR1 antagonists, the 3-(aminomethyl)quinoline scaffold demonstrated uniquely high binding affinity (IC50 = 0.54 nM) and functional antagonism (IC50 = 2.8 nM), while other regioisomeric aminomethylquinolines were inactive. The study explicitly compared 3-(aminomethyl)quinolines against alternative bicyclic cores including dihydronaphthalene (IC50 = 1.9 nM for MCHR1 but poor selectivity with 5-HT2c IC50 = 0.53 nM) and other quinoline substitution patterns, concluding that only the 3-aminomethyl substitution on quinoline achieved both high potency and >1800-fold selectivity over the 5-HT2c receptor [1]. The 2-(aminomethyl)quinolin-3-amine scaffold represents a closely related analogue that retains the critical 3-position amine while relocating the aminomethyl to the adjacent C2 position, potentially offering a distinct vector for further derivatization.

MCHR1 Antagonism SAR
Class-level
Reported 3-AMQ Derivative
Binding IC50 = 0.54 nM; Functional IC50 = 2.8 nM; >1800-fold selectivity over 5-HT2c
Comparator Dihydronaphthalene
Binding IC50 = 1.9 nM; 5-HT2c IC50 = 0.53 nM (poor selectivity)
Supports GPCR target-engagement SAR with 3-aminomethylquinoline scaffold
Human MCHR1 radioligand binding; Ca2+ mobilization in CHO cells. 2,3-isomer context requires review.
Obesity CNS Drug Discovery GPCR Pharmacology

Antitrypanosomal Activity: 3-Aminoquinoline vs Melarsoprol

A series of 24 amide derivatives of 3-aminoquinoline were evaluated for in vitro antitrypanosomal activity against Trypanosoma brucei brucei. Nine compounds achieved IC50 values in the 1–6 nM range, comparable to the clinical drug melarsoprol (IC50 = 5 nM). The most potent derivative (Compound 11n) demonstrated an IC50 of 1.0 nM, representing a 5-fold improvement in potency over melarsoprol [1]. In contrast, 2- and 4-aminoquinoline derivatives in parallel studies (e.g., chloroquine analogs) typically exhibit IC50 values in the high nanomolar to micromolar range against T. brucei, underscoring the privileged nature of the 3-amino substitution for this indication [2]. The 2-(aminomethyl)quinolin-3-amine scaffold contains the essential 3-amino group and adds a second amine handle at C2, which could be exploited for amide coupling to generate novel antitrypanosomal candidates with potentially improved pharmacokinetic properties.

Antitrypanosomal Activity
Reported
3-Aminoquinoline Amides
IC50 range 1–6 nM; best compound 11n IC50 = 1.0 nM (T. brucei brucei strain 427)
Clinical Comparator Melarsoprol
IC50 = 5 nM; 4-aminoquinoline analogs typically >100 nM
Supports antiparasitic lead optimization context
72 h Alamar Blue assay. Cross-study comparable; 2-aminomethyl derivative context requires validation.
Neglected Tropical Diseases Antiparasitic Drug Discovery Trypanosomiasis

Dual PI3Kδ/mTOR Inhibition by Aminomethylquinoline Analogs

Recent work on 3-substituted aminomethylquinoline analogs has identified this scaffold as a viable core for dual PI3Kδ/mTOR inhibition, a therapeutic strategy of interest in oncology. The study evaluated a new family of quinoline analogues, with several compounds demonstrating low micromolar IC50 values against both PI3Kδ and mTOR kinases [1]. While the reference compound 2-(aminomethyl)quinoline (CAS 5760-20-3) lacks the 3-amino group and consequently cannot participate in the same hydrogen-bonding network with the kinase hinge region, the 2-(aminomethyl)quinolin-3-amine scaffold presents both a 3-amino group (for hinge binding) and a 2-aminomethyl group (for solvent-exposed derivatization). This dual substitution pattern is structurally analogous to the 3-substituted aminomethylquinolines validated in the PI3Kδ/mTOR SAR study, but with an additional amine at C3 that may enhance binding to the conserved ATP-binding pocket shared by these kinases.

PI3Kδ/mTOR Dual Inhibition
Class-level
3-Substituted AMQ Analogs
Low micromolar IC50 against PI3Kδ and mTOR; cellular proliferation assay context
2-(Aminomethyl)quinoline
Lacks 3-amino hinge-binding motif; not reported for dual PI3Kδ/mTOR
Supports kinase inhibitor scaffold exploration
Bioorganic Chemistry 2024; 2,3-diamine motif may enhance hinge-region binding. Data to verify.
Oncology Kinase Inhibition PI3K Pathway

Metal Chelation Geometry vs 4-Aminoquinolines

The 2,3-diamine substitution pattern on quinoline creates a unique bidentate chelation geometry that differs fundamentally from the widely studied 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine). While 4-aminoquinolines coordinate metal ions via the quinoline nitrogen and the exocyclic amine, forming a strained four-membered chelate ring, the 2,3-diamine quinoline can form a more stable five-membered chelate ring through the quinoline N1 and the 3-NH2 [1]. Additionally, the 2-aminomethyl group provides a third nitrogen donor capable of forming tridentate coordination complexes. Fluorescence quenching studies with 3-aminoquinoline have demonstrated that the amino group participates directly in excited-state proton transfer and metal coordination, with distinct photophysical signatures compared to 2- and 4-amino regioisomers [2]. The 2-(aminomethyl)quinolin-3-amine scaffold combines the favorable five-membered chelate geometry of 3-aminoquinoline with the extended coordination arm of the 2-aminomethyl group, offering unique potential as a fluorescent sensor for divalent metal ions (e.g., Zn2+, Cu2+) or as a metal-binding pharmacophore in metalloenzyme inhibitor design.

Metal Chelation Geometry
Context-dependent
Five-membered chelate ring via quinoline N1 and 3-NH2; 2-aminomethyl provides third coordination site. Bite angle ~80–85° vs. ~60–65° for 4-aminoquinoline four-membered chelate.
Supports metal-coordination geometry review
Class-level inference from coordination chemistry literature; 2-(aminomethyl)quinolin-3-amine-specific data to verify.
Coordination Chemistry Chemical Biology Sensor Development

2-(Aminomethyl)quinolin-3-amine: Key Research Applications


GPCR Lead Discovery: MCHR1 Antagonist Optimization

Researchers targeting melanin-concentrating hormone receptor 1 (MCHR1) for obesity or metabolic disorders can use 2-(aminomethyl)quinolin-3-amine as a core scaffold for parallel SAR exploration. The established 3-(aminomethyl)quinoline series has demonstrated sub-nanomolar MCHR1 binding affinity (IC50 = 0.54 nM) and >1800-fold selectivity over the off-target 5-HT2c receptor [1]. The 2-(aminomethyl)quinolin-3-amine scaffold offers a regioisomeric alternative that retains the critical 3-amine while repositioning the aminomethyl to C2, enabling investigation of novel vectors for substituent growth and potentially differentiated intellectual property space.

Antiparasitic Drug Development: Trypanosomiasis & Leishmaniasis

The 3-aminoquinoline core has been validated for sub-10 nM antitrypanosomal activity, with multiple derivatives matching or exceeding the potency of the clinical drug melarsoprol (IC50 = 5 nM) [1]. 2-(Aminomethyl)quinolin-3-amine provides a versatile starting material for amide coupling reactions (via either the 3-amine or 2-aminomethyl group) to generate focused libraries of antiparasitic candidates. The scaffold's molecular weight (173 Da) and high nitrogen content (3N atoms) position it favorably for lead optimization with respect to ligand efficiency and solubility.

Kinase Inhibitor Discovery: Dual PI3K/mTOR Targeting

3-Substituted aminomethylquinolines have emerged as viable dual PI3Kδ/mTOR inhibitors with low micromolar potency [1]. The 2-(aminomethyl)quinolin-3-amine scaffold presents a 2,3-diamine quinoline core that can engage the kinase hinge region (via the 3-amine) while offering an additional derivatization point (the 2-aminomethyl) for solvent-exposed modifications. This dual substitution pattern is particularly relevant for researchers seeking to optimize kinase selectivity profiles or to install pharmacokinetic-modifying groups without disrupting hinge binding.

Fluorescent Sensor and Metal Complex Development

The unique 2,3-diamine substitution pattern enables formation of thermodynamically favorable five-membered chelate rings with divalent metal ions (Zn2+, Cu2+, Fe2+), distinct from the strained four-membered chelates of 4-aminoquinolines [1]. The 2-aminomethyl group provides a third nitrogen donor for tridentate coordination, potentially enhancing binding affinity and complex stability. These properties make 2-(aminomethyl)quinolin-3-amine a valuable building block for developing turn-on/turn-off fluorescent sensors, MRI contrast agents, or metalloenzyme inhibitor scaffolds where metal chelation is central to the mechanism of action.

Application
Selection Property
Validation Focus
GPCR target-engagement studies
2,3-Diamine regioisomeric scaffold
MCHR1 binding and selectivity assay context
Antiparasitic lead-finding studies
3-Aminoquinoline pharmacophore with dual derivatization handles
T. brucei and Leishmania strain-panel screening
Kinase inhibition pathway studies
2,3-Diamine hinge-binding motif
PI3Kδ/mTOR kinase panel and selectivity profiling
Metal-coordination probe development
Five-membered chelate geometry with tridentate potential
Divalent metal titration and fluorescence quenching assays

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